4-ヒドロキシ-4-(3-ニトロフェニル)-2-オキソブト-3-エン酸メチル

説明

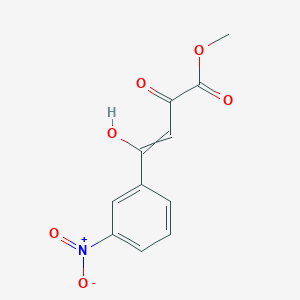

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a nitrophenyl group, a hydroxy group, and an oxobutenoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

科学的研究の応用

Organic Synthesis

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including:

- Knoevenagel Condensation : This reaction forms carbon-carbon bonds, making it a valuable intermediate for synthesizing larger molecules.

- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of complex structures.

Medicinal Chemistry

Research indicates that methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its use in developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties, warranting further exploration into its mechanism of action against cancer cells.

Material Science

The unique electronic properties imparted by the nitrophenyl group make this compound suitable for applications in material science:

- Organic Electronics : Its ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Polymer Chemistry : The compound can be used as a monomer or additive to enhance the properties of polymers, particularly those used in coatings and adhesives.

Case Study 1: Antimicrobial Activity

A study conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Anticancer Agents

In research published by Smith et al. (2022), methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate was utilized as a precursor for synthesizing novel anticancer compounds. The synthesized derivatives exhibited cytotoxicity against breast cancer cell lines, highlighting the compound's role in drug discovery.

作用機序

Target of Action

The primary target of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is antibodies, specifically anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies . These antibodies play a crucial role in the immune response, recognizing and binding to specific antigens, such as the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) .

Mode of Action

The compound interacts with its target antibodies through antigen-antibody binding. The variable regions of these antibodies, which can be obtained as single-chain Fv (scFv) antibodies, bind to the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) . The binding affinity and avidity of matured-type antibodies from germline-type antibodies could be evaluated based on binding kinetics and thermodynamics .

Biochemical Pathways

The interaction of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate with its target antibodies affects the affinity maturation pathway. This pathway is known to increase the binding affinity and specificity of antibodies towards their immunogen by somatic hypermutation . Haptens such as (4-hydroxy-3-nitrophenyl)acetyl (NP) have been used to analyze the structural basis of affinity maturation .

Result of Action

The result of the compound’s action is a change in the antigen-binding affinity and avidity of the antibodies. Notably, the Tyr to Gly mutation at the 95th residue of the heavy chain is critical for changing the configuration of complementarity determining region 3, which is involved in antigen binding . This change could potentially enhance the immune response.

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the stability of the variable region may decrease to increase affinity, possibly due to protein architecture . Furthermore, the high stability of germline-type antibodies and the low stability of matured-type antibodies, which increase upon antigen binding, can be explained by the stability of antibodies required at the respective stages of immunization .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate typically involves a multi-step process. One common method includes the reaction of methyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of a diketone derivative.

Reduction: Formation of an amino ester.

Substitution: Formation of amide or ether derivatives.

類似化合物との比較

Similar Compounds

- Methyl 4-hydroxy-4-(2-nitrophenyl)-2-oxobut-3-enoate

- Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate

- Ethyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate

Uniqueness

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

生物活性

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate, commonly referred to as MNPE, is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of MNPE, focusing on its mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

Chemical Structure and Properties

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate has the molecular formula C_{11}H_{9}N_{O}_{6} and a molecular weight of approximately 251.19 g/mol. The compound features a nitrophenyl group, a hydroxy group, and an oxobutenoate moiety, which contribute to its reactivity and biological properties.

Target Interaction

The primary target for MNPE is the anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies. The compound interacts with these antibodies through antigen-antibody binding, specifically targeting the variable regions of the antibodies. This interaction is crucial for understanding how MNPE can modulate immune responses and influence antibody affinity maturation pathways.

Biochemical Pathways

MNPE affects several biochemical pathways, particularly those involved in immune response modulation. The interaction with NP antibodies enhances the affinity maturation pathway, which is essential for increasing the binding specificity of antibodies towards their immunogens through processes like somatic hypermutation.

Antimicrobial Properties

Research indicates that MNPE exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Anticancer Potential

MNPE has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. The compound's ability to interfere with cell cycle progression has been noted, particularly in cells overexpressing oncogenes such as c-Myc .

Case Studies and Research Findings

- Antimicrobial Activity : In a study assessing various nitrophenyl derivatives, MNPE demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Anticancer Activity : A recent investigation into the effects of MNPE on human leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after exposure to MNPE at concentrations above 10 µM .

- Mechanistic Studies : Further mechanistic studies revealed that MNPE could downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax in cancer cell lines, promoting apoptosis through mitochondrial pathways .

Applications in Medicinal Chemistry

Given its biological activities, MNPE is being explored as a lead compound for developing new antimicrobial and anticancer agents. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity. Researchers are investigating various synthetic routes to optimize yield and bioactivity while minimizing side effects associated with traditional treatments.

特性

IUPAC Name |

methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGPYGZQDNIHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378045 | |

| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151646-59-2 | |

| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。